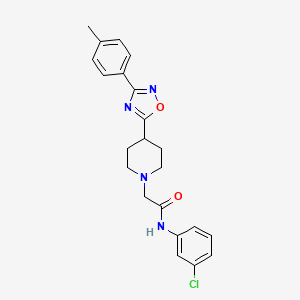

N-(3-chlorophenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

This compound features a 3-chlorophenylacetamide core linked to a piperidine ring substituted with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group. The piperidine moiety may improve solubility and bioavailability compared to simpler alkyl chains .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O2/c1-15-5-7-16(8-6-15)21-25-22(29-26-21)17-9-11-27(12-10-17)14-20(28)24-19-4-2-3-18(23)13-19/h2-8,13,17H,9-12,14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLICHKHIYPCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure that includes:

- A piperidine ring.

- An oxadiazole moiety, known for various biological activities.

- A chlorophenyl group contributing to its chemical properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are comparable to established antibiotics like gentamicin .

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example:

- A related compound increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, indicating a potential mechanism for anticancer activity .

- In vitro evaluations showed IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxic effects .

The proposed mechanisms include:

- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis; thus, its inhibition can lead to impaired cell proliferation .

- Hydrophobic Interactions : Molecular docking studies suggest strong interactions between the compound's aromatic rings and amino acid residues of target proteins, similar to known drugs like Tamoxifen .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of oxadiazole derivatives against multiple bacterial strains. The results showed that compounds with piperidine moieties had enhanced activity compared to their counterparts without this structure .

- Cancer Cell Line Testing : Another study focused on the anticancer properties of oxadiazole derivatives against MCF-7 and HeLa cell lines. The most active compounds exhibited IC50 values as low as 0.65 µM against MCF-7 cells, indicating potent anticancer activity .

Data Tables

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Oxadiazole-Containing Acetamides

a) N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide

- Structure : Lacks the piperidine ring, with the oxadiazole directly attached to the acetamide.

- Key Differences : Absence of piperidine reduces conformational flexibility and may limit blood-brain barrier penetration compared to the target compound.

b) 5PAM523 (5-fluoro-2-{3-[(3S,6R)-1-[(4-fluorophenyl)carbonyl]-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine)

- Structure : Shares the oxadiazole-piperidine motif but includes a fluorophenyl-pyridine group.

- Activity : Reported as a positive allosteric modulator of mGlu5 receptors, highlighting the role of piperidine-oxadiazole hybrids in neuropharmacology .

c) N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

Thiazolidinedione Derivatives

a) (Z)-N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (Compound 74)

- Structure : Features a thiazolidinedione core instead of oxadiazole.

- Activity: Inhibits nitric oxide (NO) production in macrophages (IC50 = 45.6 µM), comparable to aspirin (IC50 = 3.0 mM) but less potent than advanced oxadiazole derivatives.

- Key Differences : Thiazolidinediones are prone to metabolic degradation, whereas oxadiazoles in the target compound may confer greater stability .

Piperidine-Linked Heterocycles

a) Brezivaptan (2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide)

- Structure : Shares the 3-chlorophenylacetamide group but incorporates a triazole-morpholine scaffold.

- Activity : Vasopressin receptor antagonist, demonstrating the versatility of chlorophenyl-acetamides in targeting G protein-coupled receptors (GPCRs).

- Key Differences : The target compound’s oxadiazole-piperidine system may offer distinct pharmacokinetic profiles, such as longer half-life .

Structure-Activity Relationship (SAR) Insights

- Piperidine Role: Enhances solubility and membrane permeability compared to non-cyclic substituents (e.g., ethyl or allyl groups in –10).

- Oxadiazole vs. Thiazolidinedione: Oxadiazoles improve metabolic stability and hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., iNOS, COX-2).

- Substituent Effects: p-Tolyl (target compound): Balances lipophilicity and steric bulk for optimal receptor binding.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.